molecular formula C18H16N4O B14951293 2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)

2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)

Cat. No.: B14951293
M. Wt: 304.3 g/mol
InChI Key: ALNFTFYHMDRAMA-CIAFOILYSA-N
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Description

2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both naphthalene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of naphthylamine with pyridine-3-carbaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene and pyridine derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, and alcohols.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid and pyridine-3-carboxylic acid derivatives.

    Reduction: Naphthylamine and pyridine-3-methylamine derivatives.

    Substitution: Various substituted naphthalene and pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of naphthalene and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H16N4O/c23-18(22-21-12-14-4-3-9-19-11-14)13-20-17-8-7-15-5-1-2-6-16(15)10-17/h1-12,20H,13H2,(H,22,23)/b21-12+

InChI Key

ALNFTFYHMDRAMA-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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